molecular formula C15H13FN2O4S B2764653 2-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)acetamide CAS No. 896348-04-2

2-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B2764653
CAS No.: 896348-04-2
M. Wt: 336.34
InChI Key: UMQULZLIPCXEOH-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic compound with the molecular formula C14H11FN2O3S This compound is characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a nitrophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-fluorothiophenol with 2-methoxy-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-fluorophenyl)sulfanyl]-N-(2-nitrophenyl)acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide
  • 2-[(4-fluorophenyl)sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide

Uniqueness

2-((4-fluorophenyl)thio)-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to the presence of both a fluorophenyl and a methoxy-nitrophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4S/c1-22-14-7-4-11(18(20)21)8-13(14)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQULZLIPCXEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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